Lithium2-methylpyrimidine-4-sulfinate
Description
Lithium 2-methylpyrimidine-4-sulfinate is an organometallic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and a sulfinate (-SO₂⁻) group at the 4-position, coordinated with a lithium cation. This compound is of interest in organic synthesis due to the sulfinate group’s role as a nucleophile in cross-coupling reactions and as a precursor for sulfone derivatives. Its lithium counterion enhances solubility in polar aprotic solvents, making it advantageous for use in homogeneous catalytic systems.
Properties
Molecular Formula |
C5H5LiN2O2S |
|---|---|
Molecular Weight |
164.1 g/mol |
IUPAC Name |
lithium;2-methylpyrimidine-4-sulfinate |
InChI |
InChI=1S/C5H6N2O2S.Li/c1-4-6-3-2-5(7-4)10(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
STVGAMCPTLZBBN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=NC=CC(=N1)S(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium2-methylpyrimidine-4-sulfinate typically involves the reaction of 2-methylpyrimidine-4-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methylpyrimidine-4-sulfinic acid+LiOH→this compound+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium2-methylpyrimidine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Sulfhydryl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium2-methylpyrimidine-4-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Lithium2-methylpyrimidine-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Lithium 2-methylpyrimidine-4-sulfinate shares structural similarities with other pyrimidine derivatives but differs in functional groups and substituents. A notable comparison is with 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8), a compound highlighted in the provided evidence . Key differences include:
| Property | Lithium 2-methylpyrimidine-4-sulfinate | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |
|---|---|---|
| Functional Group | Sulfinate (-SO₂⁻Li⁺) | Carboxylic acid (-COOH) |
| Substituents | 2-methyl, 4-sulfinate | 2-chloro, 6-methyl, 4-carboxylic acid |
| Reactivity | Nucleophilic sulfinate for coupling | Acidic proton for esterification/amidation |
| Solubility | High in polar aprotic solvents (e.g., DMF, THF) | Moderate in polar solvents (e.g., water, ethanol) |
The sulfinate group in the target compound enables distinct reactivity in metal-mediated reactions, whereas the carboxylic acid group in the comparator is more suited for acid-base chemistry or derivatization.
Comparison with Other Sulfinate Salts
Lithium sulfinates, in general, exhibit higher solubility compared to sodium or potassium analogs due to the smaller ionic radius of lithium. For instance, sodium 2-methylpyrimidine-4-sulfinate would likely precipitate in THF, whereas the lithium variant remains soluble, facilitating reaction efficiency.
Electronic Effects of Substituents
In contrast, the 2-chloro substituent in 2-Chloro-6-methylpyrimidine-4-carboxylic acid () withdraws electron density, increasing the acidity of the carboxylic acid group .
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